molecular formula C22H24O10 B1258033 Siebolside A

Siebolside A

Cat. No.: B1258033
M. Wt: 448.4 g/mol
InChI Key: FUCUESRRBJSDMA-OUUKCGNVSA-N
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Description

Siebolside A is a flavonoid glycoside isolated from the bark of Populus tomentosa, a species known for its medicinal properties. Flavonoid glycosides like this compound are typically composed of a flavan backbone conjugated with sugar moieties, which influence their solubility, bioavailability, and biological activity. These compounds are valued for their antioxidant, anti-inflammatory, and metabolic regulatory properties, making them subjects of interest in phytochemical research .

Properties

Molecular Formula

C22H24O10

Molecular Weight

448.4 g/mol

IUPAC Name

[3-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxyphenyl]methyl benzoate

InChI

InChI=1S/C22H24O10/c1-12(23)29-11-17-18(25)19(26)20(27)22(32-17)31-16-9-13(7-8-15(16)24)10-30-21(28)14-5-3-2-4-6-14/h2-9,17-20,22,24-27H,10-11H2,1H3/t17-,18-,19+,20-,22-/m1/s1

InChI Key

FUCUESRRBJSDMA-OUUKCGNVSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=CC(=C2)COC(=O)C3=CC=CC=C3)O)O)O)O

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=C(C=CC(=C2)COC(=O)C3=CC=CC=C3)O)O)O)O

Synonyms

2-hydroxy-5-((benzoyloxy)methyl)phenyl (6'-O-acetyl) beta-D-glucopyranoside
siebolside A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Siebolside B

  • Structural Features : Siebolside B (C₂₀H₂₂O₉) shares a flavan core with Siebolside A but differs in glycosylation patterns or hydroxyl group positioning, as inferred from its molecular formula and fragmentation patterns in mass spectrometry (e.g., [M + Na]⁺ at m/z 429.1108) .
  • Pharmacological Activities: Allergy-Preventive: Inhibits histamine release in mast cells, similar to Sakuranin . Antioxidant: Scavenges free radicals via phenolic hydroxyl groups, as demonstrated in DPPH assays .
  • Physicochemical Properties : Retention time (66.30 min) and UV maxima (195, 229, 283 nm) suggest polar characteristics due to glycosylation .

Sakuranin (C₂₂H₂₄O₁₀)

  • Structural Features: A flavanone glycoside with a glucoside moiety attached to the C7 position. Its molecular ion [M + Na]⁺ (m/z 471.1228) distinguishes it from Siebolside B .
  • Pharmacological Activities :
    • Anti-Inflammatory : Suppresses COX-2 and TNF-α expression in macrophages .
    • Antihyperlipidemic : Reduces LDL cholesterol in rodent models .
  • Key Difference: Sakuranin’s additional methyl group (C22 vs.

Isosakuranin

  • Structural Features : An isomer of Sakuranin with altered glycosylation (retention time: 76.92 min vs. 73.75 min for Sakuranin) .
  • Pharmacological Overlap : Shares allergy-preventive activity with Siebolside B but lacks documented anti-inflammatory effects .

Functional and Bioactivity Comparison

Table 1: Structural and Functional Comparison of this compound Analogs

Compound Molecular Formula Molecular Weight Retention Time (min) Key Activities
Siebolside B C₂₀H₂₂O₉ 406.39 66.30 Antioxidant, Allergy-Preventive
Sakuranin C₂₂H₂₄O₁₀ 448.42 73.75 Anti-Inflammatory, Antihyperlipidemic
Isosakuranin C₂₂H₂₄O₁₀ 448.42 76.92 Allergy-Preventive

Table 2: Pharmacological Mechanisms

Activity Siebolside B Sakuranin Isosakuranin
Antioxidant DPPH radical scavenging (IC₅₀: 12 μM) Not reported Not reported
Anti-Inflammatory Not reported COX-2 inhibition (IC₅₀: 8 μM) Not reported
Allergy-Preventive Histamine inhibition (65% at 50 μM) Similar efficacy 58% inhibition

Q & A

Q. How can researchers ensure this compound’s preclinical data meet reproducibility standards?

  • Methodological Answer : Follow ARRIVE guidelines for animal studies (e.g., randomization, blinding). Deposit raw data (spectra, dose-response curves) in open-access repositories (e.g., Zenodo). Include detailed experimental workflows in supplementary materials, as per the Beilstein Journal’s requirements .

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